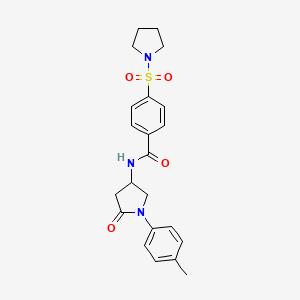

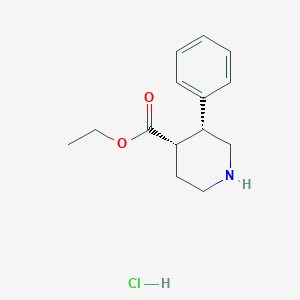

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamides are often explored for their potential as therapeutic agents due to their ability to interact with various biological targets. The specific structure of this compound suggests potential interactions with biological systems, possibly as an inhibitor or modulator of certain enzymes or receptors.

Synthesis Analysis

While the exact synthesis of "N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide" is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, a series of N-(Pyridin-3-yl)benzamides were synthesized and evaluated for their inhibitory activity, which could provide insights into potential synthetic routes for the compound . Additionally, substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides were synthesized via sodium borohydride reduction, indicating a possible reduction step in the synthesis of similar benzamide derivatives .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex, with various substituents influencing their biological activity. For example, the crystal structure and molecular conformation of a solvated oxo-pyrrolidine benzamide derivative were studied using X-ray analysis and molecular orbital methods, revealing an essentially planar methoxyphenyl ring linked to a substituted oxo-pyrrolidine moiety . This suggests that the molecular structure of "N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide" could also exhibit a planar arrangement, which might be important for its biological interactions.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. The provided papers do not detail specific reactions for the compound , but they do mention the synthesis and biological evaluation of related compounds, which could undergo similar reactions. For example, the synthesis of pyrrolo-pyridin-5-yl benzamides as monoamine oxidase B inhibitors involved the development of a series of compounds with specific substituents that affect their reactivity and biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The solvated oxo-pyrrolidine benzamide derivative studied in one of the papers showed specific conformational features and hydrogen bonding patterns in the solid state . These properties are crucial for understanding the solubility, stability, and overall behavior of the compound in biological systems. Additionally, the study on improving monoclonal antibody production with a pyrrolidinyl benzamide derivative highlighted the compound's impact on cell growth, glucose uptake rate, and intracellular adenosine triphosphate levels , indicating that the physical and chemical properties of these compounds can significantly affect cellular processes.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

- Synthesis of Complex Molecules: Research by Jayarajan et al. (2019) showcases the water-mediated synthesis of complex molecules related to N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. These molecules exhibit potential nonlinear optical (NLO) properties and could contribute to the development of new materials with specific optical characteristics. Their study also involves detailed computational chemistry methods to predict and analyze the NLO properties and molecular docking analyses, hinting at potential anticancer activities by inhibiting tubulin polymerization Jayarajan et al., 2019.

- Crystal Structure Analysis: Another study by Banerjee et al. (2002) focused on the crystal structure and molecular conformation of a closely related compound, highlighting its potential as an antineoplastic agent. The structural analysis through X-ray diffraction and computational methods offers insights into the conformational stability and interactions of such compounds, which could be beneficial for designing drugs with improved efficacy Banerjee et al., 2002.

Pharmacological Applications

- Anticancer Activity: The synthesis and evaluation of novel derivatives for their anticancer activity have been a significant area of interest. Ghorab and Al-Said (2012) synthesized new indenopyridine derivatives showing considerable potency against breast cancer cell lines, indicating the potential therapeutic applications of compounds within the same chemical family. This research underscores the importance of structural modification to enhance biological activity against cancer Ghorab & Al-Said, 2012.

Material Science and Advanced Applications

- Enhanced Emission and Stimuli-Responsive Properties: A study by Srivastava et al. (2017) on compounds structurally similar to N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide demonstrated aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These findings are crucial for developing new materials for optical devices, sensors, and bioimaging applications, showcasing the versatility of these compounds beyond pharmaceuticals Srivastava et al., 2017.

Eigenschaften

IUPAC Name |

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S/c1-16-4-8-19(9-5-16)25-15-18(14-21(25)26)23-22(27)17-6-10-20(11-7-17)30(28,29)24-12-2-3-13-24/h4-11,18H,2-3,12-15H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWDPGDJZYWTIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-[[2-(trifluoromethyl)pyridin-4-yl]oxymethyl]morpholine](/img/structure/B2531402.png)

![12H-pyrido[2',3':5,6][1,4]oxazino[2,3-b]quinoxaline](/img/structure/B2531403.png)

![2-amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2531404.png)

![8-ethyl-3-(2-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2531406.png)

![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-2-chloropropan-1-one](/img/structure/B2531411.png)

![(5E)-5-[(4-bromophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2531419.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)